molecular formula C14H16N2O4 B2601014 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde CAS No. 1356704-60-3

4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

Cat. No. B2601014
CAS RN: 1356704-60-3
M. Wt: 276.292
InChI Key: GCBJBJPESQEGBZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C14H16N2O4. The structure includes a benzaldehyde group attached to an oxadiazole ring via a methoxy bridge.

Scientific Research Applications

Organic Synthesis Applications

  • Benzaldehyde derivatives, such as the one , have been explored as linkers for solid-phase organic synthesis. These linkers facilitate the creation of a diverse array of compounds, including secondary amines, ureas, sulfonamides, and amides, through processes like reductive amination and subsequent derivatization. This versatility underscores the utility of benzaldehyde derivatives in synthesizing complex organic molecules (E. Swayze, 1997).

Antimicrobial Activity

  • Research has shown that compounds derived from reactions involving specific benzaldehyde derivatives possess significant antibacterial properties. These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria, highlighting their potential as templates for developing new antibacterial agents (A. Kakanejadifard et al., 2013).

Enzyme Catalysis

  • Benzaldehyde derivatives have been utilized in enzyme-catalyzed asymmetric C–C bond formation processes. The enantioselective capabilities of these processes are critical for the synthesis of chiral compounds, which are important in the pharmaceutical industry for their biological activity (Sven Kühl et al., 2007).

Optical and Materials Science

  • The study of benzaldehyde derivatives extends into materials science, where their incorporation into metal complexes has been investigated for optical applications. These complexes exhibit unique absorption spectra and have been considered for their potential use in photonic devices due to their enhanced thermal stability and solubility in organic solvents (Athraa H. Mekkey et al., 2020).

properties

IUPAC Name

4-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-18-10(2)14-15-13(20-16-14)9-19-12-6-4-11(8-17)5-7-12/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBJBJPESQEGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

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